molecular formula C12H15NO B12810648 3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol CAS No. 91639-78-0

3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol

Katalognummer: B12810648
CAS-Nummer: 91639-78-0
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: QRTAWHGRLDNMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 220265 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions at the molecular level, making it a subject of interest in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 220265 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of NSC 220265 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 220265 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various catalysts and solvents depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NSC 220265.

Wissenschaftliche Forschungsanwendungen

NSC 220265 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and mechanisms of action in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of NSC 220265 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves modulation of biochemical processes at the cellular level.

Vergleich Mit ähnlichen Verbindungen

NSC 220265 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 220266: Shares structural similarities but differs in its specific functional groups and reactivity.

    NSC 220267: Similar in its core structure but has different substituents that affect its chemical properties and applications.

Uniqueness: NSC 220265 stands out due to its specific interactions and reactivity, making it particularly useful in certain applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

91639-78-0

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

3-methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol

InChI

InChI=1S/C12H15NO/c1-4-12(3,14)8-7-11-6-5-10(2)13-9-11/h5-6,9,14H,4H2,1-3H3

InChI-Schlüssel

QRTAWHGRLDNMMM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C#CC1=CN=C(C=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.